XL-281

RAF kinase inhibition biochemical IC50 kinase selectivity profiling

XL-281 (also designated BMS-908662) is a synthetic, orally bioavailable, ATP-competitive pan-RAF kinase inhibitor that potently suppresses wild-type CRAF, wild-type B-RAF, and the oncogenic B-RAFV600E mutant, with reported biochemical IC50 values of 2.6 nM, 4.5 nM, and 6.0 nM, respectively. Discovered by Exelixis and clinically developed in partnership with Bristol-Myers Squibb, XL-281 was advanced through Phase I/II trials in advanced solid tumors including colorectal cancer, melanoma, papillary thyroid cancer, and non-small cell lung cancer.

Molecular Formula C24H19ClN4O4
Molecular Weight 462.9 g/mol
CAS No. 1029873-02-6
Cat. No. B15610637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL-281
CAS1029873-02-6
Molecular FormulaC24H19ClN4O4
Molecular Weight462.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H19ClN4O4/c1-13-7-9-15(25)12-20(13)29-21(30)16-5-3-4-6-17(16)24(29,32)14-8-10-18-19(11-14)27-22(26-18)28-23(31)33-2/h3-12,32H,1-2H3,(H2,26,27,28,31)
InChIKeyMMNNTJYFHUDSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

XL-281 (BMS-908662, CAS 1029873-02-6): Pan-RAF Kinase Inhibitor Procurement Guide for Oncology Research


XL-281 (also designated BMS-908662) is a synthetic, orally bioavailable, ATP-competitive pan-RAF kinase inhibitor that potently suppresses wild-type CRAF, wild-type B-RAF, and the oncogenic B-RAFV600E mutant, with reported biochemical IC50 values of 2.6 nM, 4.5 nM, and 6.0 nM, respectively [1]. Discovered by Exelixis and clinically developed in partnership with Bristol-Myers Squibb, XL-281 was advanced through Phase I/II trials in advanced solid tumors including colorectal cancer, melanoma, papillary thyroid cancer, and non-small cell lung cancer [2]. Preclinical profiling demonstrated that XL-281 does not interact with kinases outside the RAF family, distinguishing it from multi-kinase RAF inhibitors such as sorafenib [3]. The compound is supplied for research use as a solid powder (MW 462.89, formula C24H19ClN4O4) with typical vendor purity exceeding 98% by HPLC [4].

Why XL-281 Cannot Be Substituted by BRAFV600E-Selective or Multi-Kinase RAF Inhibitors in Research Applications


RAF kinase inhibitors are not interchangeable; XL-281 occupies a distinct pharmacological niche that is absent from both BRAFV600E-selective agents (e.g., vemurafenib, dabrafenib) and promiscuous multi-kinase inhibitors (e.g., sorafenib). XL-281 delivers balanced, single-digit nanomolar potency across all three RAF isoforms (CRAF, B-RAF, B-RAFV600E) without engaging kinases outside the RAF family [1]. This pan-RAF, RAF-family-restricted profile contrasts sharply with vemurafenib, which preferentially inhibits B-RAFV600E (IC50 ~31 nM) over CRAF (~48 nM) and wild-type B-RAF (~100 nM) , and with dabrafenib, which is highly biased toward B-RAFV600E (IC50 ~0.6–0.8 nM) with ~6–10 fold lower potency on CRAF [2]. Sorafenib, meanwhile, potently inhibits VEGFR2, PDGFRβ, FLT3, and c-KIT in addition to RAF kinases, introducing confounding polypharmacology . These differences produce divergent clinical toxicity profiles—XL-281 is associated with a markedly lower incidence of cutaneous squamous cell carcinoma/keratoacanthoma (4%) compared with dabrafenib (6–10%) and vemurafenib (18–26%) [3]—and distinct activity patterns in NRAS-mutant tumors, where BRAFV600E-selective agents are ineffective and may paradoxically activate MAPK signaling [4]. Substituting XL-281 with a BRAF-selective or multi-kinase inhibitor therefore changes the experimental variable in ways that undermine reproducibility and translational relevance.

XL-281 (BMS-908662) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Balanced Pan-RAF Inhibition vs. BRAFV600E-Selective Agents: Biochemical IC50 Head-to-Head Comparison

XL-281 exhibits a balanced pan-RAF inhibition profile, with IC50 values of 2.6 nM (CRAF), 4.5 nM (wild-type B-RAF), and 6.0 nM (B-RAFV600E), representing a maximum potency spread of only ~2.3-fold across all three RAF isoforms [1]. In contrast, vemurafenib (PLX4032) shows strong bias toward B-RAFV600E (IC50 31 nM) with substantially weaker activity on CRAF (IC50 48 nM, ~1.5× higher) and wild-type B-RAF (IC50 100 nM, ~3.2× higher than B-RAFV600E and ~16.7× higher than XL-281's WT B-RAF IC50) . Dabrafenib displays an even more extreme selectivity gradient: B-RAFV600E IC50 of 0.65 nM vs. CRAF IC50 of 5.0 nM, a ~7.7-fold selectivity window, and vs. wild-type B-RAF IC50 of 3.2 nM [2]. Sorafenib, a multi-kinase inhibitor, inhibits RAF-1/CRAF with IC50 of 6 nM (approximately 2.3-fold weaker than XL-281 on CRAF) and wild-type B-RAF with IC50 of 22 nM (approximately 4.9-fold weaker than XL-281 on WT B-RAF) . XL-281 is thus the only agent among these comparators to achieve sub-10 nM potency uniformly across CRAF, wild-type B-RAF, and mutant B-RAFV600E with near-equivalent inhibition.

RAF kinase inhibition biochemical IC50 kinase selectivity profiling pan-RAF

RAF Family-Restricted Kinase Selectivity: XL-281 vs. Multi-Kinase and BRAF-Selective Inhibitors

In preclinical kinase selectivity profiling, XL-281 demonstrated no interaction with kinases outside the RAF family at pharmacologically relevant concentrations, and showed only weak activity against a panel of over 100 non-RAF kinases [1]. This contrasts with vemurafenib, which inhibits several non-RAF kinases at low nanomolar concentrations including SRMS (IC50 18 nM), ACK1 (IC50 19 nM), MAP4K5/KHS1 (IC50 51 nM), and FGR (IC50 63 nM) . Sorafenib exhibits extensive polypharmacology, potently inhibiting VEGFR-2 (IC50 90 nM), VEGFR-3 (IC50 15 nM), PDGFRβ (IC50 57 nM), FLT3 (IC50 58 nM), and c-KIT (IC50 68 nM) in addition to RAF kinases . Dabrafenib, while more restricted than sorafenib, still inhibits SIK1, NEK11, and LIMK1 at concentrations in the low-to-mid nanomolar range [2]. XL-281's RAF-family-exclusive profile was specifically cited as a distinguishing feature by Exelixis at the time of clinical development [1].

kinase selectivity off-target activity polypharmacology RAF exclusivity

Reduced Incidence of Cutaneous Squamous Cell Carcinoma/Keratoacanthoma: XL-281 (4%) vs. Dabrafenib (6–10%) and Vemurafenib (18–26%)

XL-281 is associated with a clinically significant lower incidence of BRAF inhibitor-induced cutaneous squamous cell carcinoma (cuSCC) and keratoacanthoma (KA) compared with BRAFV600E-selective inhibitors. A comprehensive 2023 review of BRAF inhibitors reports that XL-281 has a cuSCC/KA rate of approximately 4%, versus dabrafenib at 6–10% and vemurafenib at 18–26% [1]. This differential has been attributed to the observation that selective BRAFV600E inhibitors paradoxically activate the MAPK pathway in BRAF wild-type keratinocytes harboring pre-existing RAS mutations, driving proliferation of these skin lesions; pan-RAF inhibitors such as XL-281 that potently inhibit CRAF in addition to BRAF are hypothesized to suppress this paradoxical activation [2]. The 4% rate for XL-281 represents a 4.5- to 6.5-fold reduction compared with vemurafenib's 18–26% incidence and a 1.5- to 2.5-fold reduction compared with dabrafenib's 6–10% incidence [1].

cutaneous toxicity squamous cell carcinoma keratoacanthoma paradoxical MAPK activation

Clinical Activity in NRAS-Mutant Tumors: PR in NRAS-Mutant Thyroid Cancer and SD in NRAS Q61R Melanoma

In the Phase I dose-escalation trial (N=30), XL-281 demonstrated clinical activity in patients whose tumors harbored NRAS mutations—a genetic context where BRAFV600E-selective inhibitors are known to be ineffective and may paradoxically activate MAPK signaling. Two patients achieved confirmed partial responses (PR) by RECIST criteria: one with NRAS-mutant papillary thyroid cancer (PTC) experienced a durable PR lasting 72 weeks, and one with uveal melanoma (mutation status unknown) had a PR lasting 44 weeks [1]. Additionally, a patient with NRAS Q61R-mutant melanoma in the MTD expansion cohort demonstrated a 20% reduction in target lesions and stable disease [2]. This contrasts with vemurafenib, which is clinically inactive in NRAS-mutant tumors and whose use in BRAF wild-type contexts is contraindicated due to paradoxical MAPK activation [3]. In the MTD expansion cohort, 43% (13/30) of evaluable patients achieved clinical benefit (PR or stable disease) across an unselected solid tumor population [2]. Pharmacodynamic analysis of paired tumor biopsies at MTD (n=4) demonstrated an average 72% decrease in pMEK, 68% decrease in pERK, 24% decrease in Ki67 proliferation index, and 64% increase in TUNEL-positive apoptotic cells, confirming robust on-target RAF pathway suppression [2].

NRAS mutation paradoxical activation pan-RAF inhibitor thyroid cancer

Tumor Growth Inhibition in Xenograft Models: XL-281 Preclinical Efficacy Data

XL-281 has demonstrated substantial tumor growth inhibition (TGI) in preclinical human xenograft models. When administered at 100 mg/kg every other day for 4 or 7 doses, XL-281 achieved 78% and 73% TGI, respectively, in tumor-bearing mice [1]. These preclinical TGI values are consistent with the compound's mechanism of action as a pan-RAF inhibitor that broadly suppresses the RAS/RAF/MEK/ERK signaling axis. Exelixis reported that XL281 shows anti-tumor activity in multiple xenograft models of human tumors that either overexpress receptor tyrosine kinases or harbor activating mutations in RAS or RAF [2]. The Phase I clinical publication additionally states that XL281 showed "anti-tumor activity in multiple xenograft models" with effective pathway modulation demonstrated by significant decreases in pERK, pMEK, and pAKT in tumor biopsies [3]. This broad preclinical efficacy across diverse genetic backgrounds is consistent with XL281's pan-RAF inhibition profile and differentiates it from BRAFV600E-selective inhibitors whose preclinical activity is largely restricted to BRAFV600E-mutant models.

xenograft tumor growth inhibition preclinical efficacy RAS/RAF pathway

XL-281 (BMS-908662) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Probing CRAF-Dependent and Wild-Type BRAF-Driven Tumor Signaling Where BRAFV600E-Selective Inhibitors Are Inactive

XL-281 is the RAF inhibitor of choice for experimental models in which tumor growth is driven by CRAF or wild-type B-RAF signaling rather than the B-RAFV600E mutation. Its balanced IC50 values (CRAF 2.6 nM, WT B-RAF 4.5 nM, B-RAFV600E 6.0 nM) ensure potent suppression of all three RAF isoforms simultaneously [1]. This contrasts with vemurafenib, which is 22-fold weaker against WT B-RAF (IC50 ~100 nM) and is clinically inactive in non-V600E contexts [2]. Researchers studying RAS-mutant pancreatic, colorectal, or lung cancer models—where CRAF is often the critical downstream effector kinase—can use XL-281 to achieve complete RAF pathway blockade without the confounding off-target kinase effects of sorafenib [3].

Investigating Paradoxical MAPK Activation and Acquired Resistance to BRAF Inhibitors

XL-281 serves as a critical tool compound for studying paradoxical MAPK pathway activation—a phenomenon where BRAFV600E-selective inhibitors such as vemurafenib and dabrafenib activate ERK signaling in BRAF wild-type cells, driving both de novo skin toxicity and acquired therapeutic resistance [1]. XL-281's balanced CRAF/BRAF inhibition and documented clinical activity in NRAS-mutant tumors (including a 72-week durable partial response in NRAS-mutant papillary thyroid cancer) provide direct evidence that pan-RAF inhibition can overcome paradoxical activation [2]. In vitro and in vivo studies comparing XL-281 with vemurafenib or dabrafenib in NRAS-mutant or RAS-activated cell lines can mechanistically dissect the role of CRAF signaling in resistance, an experimental paradigm that cannot be executed with BRAFV600E-selective inhibitors alone [3].

Preclinical Toxicology Studies Modeling RAF Inhibitor-Induced Cutaneous Adverse Events

The 4.5–6.5-fold lower incidence of cutaneous squamous cell carcinoma/keratoacanthoma with XL-281 (4%) compared with vemurafenib (18–26%) establishes XL-281 as a low-toxicity comparator for preclinical studies investigating the mechanistic basis of RAF inhibitor-induced skin toxicity [1]. Researchers can use XL-281 alongside vemurafenib or dabrafenib in BRAF wild-type keratinocyte models or transgenic mouse models to test whether the differential cuSCC/KA rates are attributable to CRAF inhibition, RAF dimerization modulation, or differential effects on RAS-mutant cell populations. This application is supported by published clinical toxicity data and mechanistic hypotheses linking paradoxical MAPK activation to cuSCC development [2].

Combination Therapy Screens Requiring a Clean RAF-Specific Inhibitor Without Off-Target Kinase Confounds

In high-content combination drug screens or synthetic lethality studies, the choice of RAF inhibitor can determine whether observed synergy is genuinely RAF-pathway-dependent or an artifact of off-target kinase inhibition. XL-281's profile—no interaction with kinases outside the RAF family at pharmacologic concentrations, and weak activity against >100 non-RAF kinases [1]—makes it the cleanest available RAF-family inhibitor for combination studies. By contrast, sorafenib's concurrent inhibition of VEGFR2, PDGFRβ, FLT3, and c-KIT introduces polypharmacology that complicates deconvolution of combination effects [2]; vemurafenib inhibits SRMS (18 nM) and ACK1 (19 nM), which may contribute to unanticipated signaling phenotypes [3]. XL-281 thus provides the most RAF-specific chemical probe for unbiased combination screening.

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